molecular formula C14H24N4O4 B1623441 Polyimidazoline, quaternized CAS No. 68187-22-4

Polyimidazoline, quaternized

Cat. No.: B1623441
CAS No.: 68187-22-4
M. Wt: 312.36 g/mol
InChI Key: OYFGMZMOWNKEEH-UHFFFAOYSA-N
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Description

Contextualization of Polymeric Quaternary Ammonium (B1175870) Compounds in Chemical Science

Polymeric quaternary ammonium compounds (polyQACs) represent a broad and versatile class of materials that have found extensive use in chemical science and industry. researchgate.netnih.govbenthamdirect.com These polymers are defined by the presence of quaternary ammonium cations, which are polyatomic ions with the structure [NR₄]⁺, where R represents alkyl or aryl groups. wikipedia.org A key feature of these cations is that they are permanently charged, irrespective of the pH of their solution. wikipedia.org

The synthesis of polyQACs is typically achieved through the quaternization of tertiary amines with alkylating agents, such as alkyl halides. mdpi.com This process transforms the neutral amine into a positively charged quaternary ammonium salt. mdpi.com Due to their cationic nature and the presence of long alkyl chains in some variants, polyQACs exhibit potent antimicrobial activity and function as effective surfactants. researchgate.netwikipedia.org Their applications are diverse, ranging from use as disinfectants, fabric softeners, and phase transfer catalysts to roles in more advanced materials for medical implants and food processing. researchgate.netnih.govbenthamdirect.comwikipedia.org In materials science, they are crucial for creating anion exchange membranes and compatibilizing polymer blends. mdpi.comnih.gov

Evolution of Imidazoline (B1206853) Chemistry in Polymer Science

The imidazoline ring is a five-membered heterocycle containing two nitrogen atoms, one of which is part of a double bond. researchgate.net The chemistry of imidazole (B134444) and its derivatives has a long history, with traditional synthetic routes including the Debus and Radziszewski syntheses. nih.gov More recently, research has focused on developing novel and more efficient synthetic methods, often employing polymer-supported catalysts to improve yields and reaction conditions. nih.gov

In polymer science, the incorporation of the imidazoline moiety has led to the development of functional polymers with unique properties. Monomers such as 4(5)-vinylimidazole can be polymerized to create imidazole-containing polymers. acs.org An alternative approach involves synthesizing the imidazoline ring structure and subsequently incorporating it into a polymer backbone, as has been demonstrated with maleinized liquid polybutadienes. researchgate.net

A critical advancement in this area is the quaternization of the imidazoline ring to form a positively charged imidazolinium cation. nih.govresearchgate.net This modification is significant because the resulting imidazolinium structure exhibits greater stability, particularly against hydrolysis, compared to the parent imidazoline ring. researchgate.net This enhanced stability has unlocked new applications, most notably in the development of advanced polymers like imidazoline quaternized polystyrene copolymers, which are being investigated for use in anion exchange membranes. nih.gov

Scope and Significance of Quaternized Polyimidazoline in Contemporary Research

Quaternized polyimidazoline is a specific type of polyQAC that is the subject of growing interest in contemporary materials research. findoutaboutplastics.comgoogle.com The unique combination of a polymeric structure with the stable, cationic imidazolinium ring makes it suitable for several specialized applications.

Current research highlights its utility in various domains:

Wastewater Treatment : It has been effectively used as a water-soluble organic polymer to decolorize and precipitate anionic dyes from industrial rinsing waters, such as those from aluminum tinning processes. google.com

Coatings and Inks : The polymer is a component in specialized coating compositions and media for inkjet printing. epo.org

Ion Exchange : Quaternized polyimidazoline is employed in the preparation of ion exchange resins, where its cationic nature is fundamental to the material's function. google.com

Anion Exchange Membranes (AEMs) : A significant focus of modern research is the development of quaternized polyimidazoline-based AEMs for use in alkaline fuel cells. nih.gov Studies on materials like imidazoline quaternized polystyrene copolymers have confirmed that imidazolinium cations are a feasible and promising functional group for these membranes. nih.gov

The ongoing exploration of quaternized polyimidazoline continues to reveal its potential as a high-performance material with a diverse and expanding range of applications.

Detailed Research Findings

Research into polymers containing quaternized imidazoline and imidazolium (B1220033) groups has yielded specific performance data, particularly in the context of anion exchange membranes (AEMs) for fuel cells. The tables below summarize key findings from published studies, illustrating the material's properties.

Table 1: Performance Characteristics of Imidazoline/Imidazolium Quaternized Polymer Membranes

This table presents a comparison of properties for different quaternized polymers developed for AEM applications. The data is sourced from studies on polystyrene-based and poly(2,6-dimethyl-1,4-phenylene oxide)-based membranes.

Polymer SystemIon Exchange Capacity (IEC) (mmol/g)Water Uptake (%)Swelling Ratio (%)Ion Conductivity (mS/cm)Power Density (mW/cm²)Source
Imidazole Quaternized Polystyrene (PSVBIm-30)Higher than PSVBImnHigher than PSVBImnHigher than PSVBImnHigher than PSVBImnNot Reported nih.gov
Imidazoline Quaternized Polystyrene (PSVBImn-30)Not SpecifiedNot SpecifiedNot Specified5.81Not Reported nih.gov
Imidazoline Quaternized Polystyrene (PSVBImn-50)Not SpecifiedNot SpecifiedNot Specified3.13Not Reported nih.gov
Imidazolium Quaternized PPO with 3% ZIF-8 (ImPPO/3%ZIF-8)4.0635 (at 80 °C)15.1 (after 72h)1.96158.10 nih.gov

PPO: Poly(2,6-dimethyl-1,4-phenylene oxide); ZIF-8: Zeolitic Imidazole Framework-8

Table 2: Thermal and Physical Properties of Quaternized Polyimidazoline

This table details the thermal stability of an imidazolium-quaternized membrane and the physical properties of a commercially available quaternized polyimidazoline oligomer.

PropertyValuePolymer SystemSource
Thermal Degradation (TGA)
- Moisture Loss~100 °CImPPO/ZIF-8 Composite Membrane nih.gov
- Imidazole Group Loss200 °CImPPO/ZIF-8 Composite Membrane nih.gov
- Polymer Backbone Degradation>350 °CImPPO/ZIF-8 Composite Membrane nih.gov
Physical Properties
- Brookfield Viscosity50 cP (at 20°C)Quaternized Polyimidazoline Oligomer scipoly.com
- Density1.22 (at 20°C)Quaternized Polyimidazoline Oligomer scipoly.com
- pH5.5Quaternized Polyimidazoline Oligomer scipoly.com
- Form50% Solids in waterQuaternized Polyimidazoline Oligomer scipoly.com

Properties

CAS No.

68187-22-4

Molecular Formula

C14H24N4O4

Molecular Weight

312.36 g/mol

IUPAC Name

N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;terephthalic acid

InChI

InChI=1S/C8H6O4.C6H18N4/c9-7(10)5-1-2-6(4-3-5)8(11)12;7-1-3-9-5-6-10-4-2-8/h1-4H,(H,9,10)(H,11,12);9-10H,1-8H2

InChI Key

OYFGMZMOWNKEEH-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)O)C(=O)O.C(CNCCNCCN)N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)C(=O)O.C(CNCCNCCN)N

Other CAS No.

68187-22-4

Origin of Product

United States

Synthetic Methodologies and Polymerization Strategies for Quaternized Polyimidazoline

Direct Quaternization Approaches

Direct quaternization involves the chemical modification of the nitrogen atoms on the imidazoline (B1206853) rings of a pre-synthesized polymer backbone. This method allows for the transformation of a neutral polymer into a cationic polyelectrolyte.

Menshutkin Reaction Pathways for Imidazoline Quaternization

The Menshutkin reaction is a cornerstone of quaternization chemistry, providing a direct and efficient pathway to convert tertiary amines into quaternary ammonium (B1175870) salts through reaction with an alkyl halide. wikipedia.org In the context of polyimidazoline, the tertiary nitrogen atom within the imidazoline ring acts as a nucleophile, attacking the electrophilic alkyl halide. This process transforms the neutral imidazoline moiety into a positively charged imidazolinium cation. wikipedia.orgmdpi.com

This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. The general scheme involves the polyimidazoline chain reacting with an excess of an alkylating agent, such as an alkyl halide, to yield the quaternized polymer. The process is highly effective for preparing quaternary ammonium salts and is a favored method for creating poly(ionic liquid)s (PILs) and other charged polymers. wikipedia.orgacs.org For instance, imidazoline quaternized polystyrene copolymers have been successfully synthesized by reacting styrene-co-vinylbenzyl chloride copolymers with N-β-hydroxyethyl oleyl imidazoline (HEOImn) via the Menshutkin reaction. mdpi.com This step-growth mechanism is highly versatile, allowing for the synthesis of imidazolium (B1220033) ionenes, where the charged group is an integral part of the polymer backbone, typically by reacting a bis(imidazole) monomer with an α,ω-dihaloalkane. osti.gov

The efficiency of the Menshutkin reaction is influenced by the nature of the alkylating agent, with reactivity trends generally following the order of alkyl iodides > alkyl bromides > alkyl chlorides, which is typical for SN2 processes. wikipedia.org

Alkylation and Methylation Techniques for Polyimidazoline Functionalization

Alkylation and methylation are specific instances of the quaternization process, focusing on the addition of alkyl or methyl groups, respectively. These techniques functionalize the polyimidazoline backbone, converting the tertiary amine of the imidazoline ring into a quaternary ammonium salt. mdpi.com This transformation is crucial for imparting cationic properties to the polymer.

The process typically involves reacting the polyimidazoline with a suitable alkylating agent. Common agents include alkyl halides (e.g., methyl iodide, benzyl (B1604629) chloride) and sulfates (e.g., dimethyl sulfate). google.comku.edu For example, the synthesis of imidazoline quaternized polystyrene copolymers was achieved by reacting the precursor polymer with HEOImn in N,N-Dimethylformamide (DMF) at 120 °C for 48 hours. mdpi.com Similarly, N-alkylation of polybenzimidazole, an analogous heterocyclic polymer, is a known method to create positively charged polymer backbones. researchgate.net

The selection of the alkylating agent and reaction conditions allows for the tuning of the polymer's final properties. The data below summarizes various approaches to the alkylation and methylation of imidazoline and related heterocyclic polymers.

Interactive Table: Alkylation and Methylation Techniques

Polymer/Precursor Alkylating Agent Solvent Temperature (°C) Duration Result Reference
Styrene-co-vinylbenzyl chloride N-β-hydroxyethyl oleyl imidazoline (HEOImn) DMF 120 48 h PSVBImn copolymer mdpi.com
Imidazoline ester compound Methyl chloride or Dimethyl sulfate (B86663) None (anhydrous melt) 50-100 1-4 h Quaternized imidazoline ester google.com
Polybenzimidazole (PBI) Alkylating agents Various N/A N/A Polybenzimidazolium researchgate.net
N-substituted imidazoles Dichloromethyl calix google.comarene derivative N/A N/A N/A Imidazolium-functionalized calix google.comarene rsc.org
Tertiary amino groups on thiacalix google.comarene Bromo derivatives of p-tert-butylthiacalix google.comarene N/A Mild N/A Water-soluble quaternary ammonium salts mdpi.com

Anhydrous Conditions and Solvent Effects in Quaternization Processes

The conditions under which quaternization is performed significantly impact the reaction's yield, purity, and rate. The use of anhydrous (water-free) conditions is often critical, particularly when dealing with sensitive functional groups like esters. In the quaternization of imidazoline esters, the reaction is conducted in an anhydrous melt to prevent the hydrolysis of the ester linkage. google.com Furthermore, carrying out the reaction in the absence of lower alcohol solvents is necessary to avoid transesterification side reactions. google.com If amination reactions are not conducted under anhydrous conditions, undesirable side reactions, such as the formation of alkyl hydroxyl groups, can occur. osti.gov

The choice of solvent plays a pivotal role in the kinetics of the Menshutkin reaction. The reaction involves the formation of charged ions from neutral reactants via a polar transition state. ku.edu Consequently, the polarity of the solvent heavily influences the reaction rate.

Polar Aprotic Solvents : Solvents with high dipolarity and basicity, such as DMF or DMSO, can stabilize the charged transition state, thereby accelerating the reaction. ku.edu

Polar Protic Solvents : These solvents (e.g., alcohols) can surprisingly retard the reaction rate despite their high polarity. This is because they can form hydrogen bonds with the lone pair of electrons on the nitrogen of the imidazole (B134444) ring, inhibiting its nucleophilic attack on the alkyl halide. ku.edu

Nonpolar Solvents : Reactions are generally slower in nonpolar solvents due to the lack of stabilization of the polar transition state.

Interactive Table: Solvent Effects on Imidazoline Quaternization

Solvent Type Example(s) Effect on Reaction Rate Rationale Reference
Polar Aprotic DMF, DMSO Accelerates Stabilizes the polar transition state. ku.edu
Polar Protic Alcohols Retards Forms hydrogen bonds with the nitrogen atom, inhibiting nucleophilic attack. ku.edu
Nonpolar Toluene, Hexane Slow Poor stabilization of the polar transition state. wikipedia.orgku.edu
Anhydrous Melt None Favorable Prevents side reactions like hydrolysis and transesterification. google.comepo.org

Precursor Polyimidazoline Synthesis and Functionalization

An alternative to direct quaternization is the synthesis and polymerization of monomers that already contain the imidazoline ring. This approach allows for greater control over the polymer architecture and the placement of the functional groups.

Synthesis of Polyimidazoline Backbones

Polyimidazoline backbones can be synthesized through several polymerization techniques. These polymers feature imidazole or imidazoline rings as integral parts of their main chain or as pendant groups. nih.gov

One dominant route is through step-growth polymerization, specifically using the Menshutkin reaction, to form imidazolium ionenes . This involves reacting bifunctional monomers, such as a diamine (containing tertiary or cyclic amines like bis-imidazole) and an α,ω-dihaloalkane. osti.gov This method builds the quaternized charge directly into the polymer backbone during polymerization.

Another significant method is direct arylation polymerization (DAP) . This technique has been used to synthesize polyimidazole nanoparticles from monomers like N-methylimidazole and 2,5-diiodo-N-methylimidazole. researchgate.netresearchgate.net

Multicomponent polymerizations (MCPs) offer a facile, one-pot method to create complex heterocyclic polymers. These reactions can assemble polymers from three or more different monomers in a single step, providing access to diverse polyimidazole structures with high molecular weights and good solubility. nih.govmdpi.com For example, tetrasubstituted aryl imidazole polymers have been synthesized via a cascade polycondensation process. mdpi.com

Interactive Table: Methods for Polyimidazoline Backbone Synthesis

Synthesis Method Monomers Key Features Resulting Polymer Reference
Menshutkin Polymerization Diamine (e.g., bis-imidazole) + α,ω-dihaloalkane Step-growth mechanism; forms ionene structure. Imidazolium ionenes osti.gov
Direct Arylation Polymerization (DAP) N-methylimidazole + 2,5-diiodo-N-methylimidazole Dispersion polymerization; forms nanoparticles. Polyimidazole nanoparticles researchgate.netresearchgate.net
Multicomponent Polymerization (MCP) e.g., Bis(aryl α-diketone) + Bis(aryl dialdehyde) One-pot synthesis; high molecular weight and solubility. Poly(tetrasubstituted-aryl imidazole)s nih.govmdpi.com
Oxidative Polymerization Imidazole Uses an oxidizing agent (e.g., FeCl₃) to form the polymer. Polyimidazole afropolitanjournals.com

Incorporation of Imidazoline Moieties into Polymer Structures

The incorporation of imidazoline or its parent imidazole ring into polymer structures is a key strategy for creating functional materials. researchgate.net This is often achieved by polymerizing monomers that bear an imidazoline or imidazole pendant group.

A widely used monomer for this purpose is vinylimidazole . Various polymerization techniques, including free radical polymerization and reversible addition-fragmentation chain-transfer (RAFT) polymerization, have been employed to synthesize polymers with pendant imidazole groups. mdpi.comresearchgate.net For instance, diblock copolymers such as PEG-b-PVIM have been successfully synthesized via RAFT polymerization of vinyl imidazole (VIM). mdpi.com These precursor polymers, bearing the neutral imidazole group, can then be quaternized in a subsequent step to yield the desired cationic polyelectrolyte.

This precursor approach offers excellent control over the polymer's molecular weight and architecture (e.g., block copolymers, graft copolymers), which in turn influences the final material's properties. The imidazole group itself imparts unique characteristics, including hydrogen bonding capabilities and pH responsiveness, making these polymers attractive for various advanced applications. researchgate.netresearchgate.net

Hyperbranched Polyimidazoline Synthesis Methodologies

Hyperbranched polymers, characterized by their highly branched, three-dimensional globular structure, offer distinct properties compared to their linear counterparts, such as lower viscosity and higher solubility. nih.gov The synthesis of hyperbranched polyimidazolines can be achieved through various strategies, often involving the polycondensation of multifunctional monomers.

One notable method involves the reaction of A3 monomers, like glycerol (B35011), with B2 monomers, such as dicarboxylic acids. mdpi.com For instance, hyperbranched poly(glycerol adipate) (PGAd) has been synthesized using a 1:1 or 0.6:1 molar ratio of glycerol to adipic acid. mdpi.com The reaction is typically carried out at elevated temperatures (e.g., 150°C) under atmospheric pressure, followed by a period under high vacuum to drive the reaction to completion. mdpi.com The molar ratio of the monomers plays a crucial role in determining the molecular weight and the degree of branching of the final polymer. mdpi.com

Another approach to synthesizing hyperbranched structures is through the use of divinylbenzene (B73037) (DVB) homopolymers. nih.gov This method can produce highly polydisperse, oil-soluble hyperbranched polymers. nih.gov The inclusion of a lauryl moiety can enhance the oil solubility of the resulting hyperbranched polymer. nih.gov

A more controlled synthesis of hyperbranched polyimidazolines involves the polycycloaddition of diisocyanoacetates and disulfonimines. acs.org This reaction can be catalyzed by a CuCl/PPh3 system, yielding polyimidazolines with high weight-average molecular weights (up to 43,900 g/mol ) in excellent yields (up to 99%). acs.org The stereochemistry of the polymerization and the stereoregularity of the resulting polymers can be controlled by the addition of triethylamine (B128534) (TEA). acs.org Interestingly, TEA can also significantly accelerate the polymerization, leading to polymers with even higher molecular weights (up to 155,400 g/mol ). acs.org

A novel method for synthesizing hyperbranched materials involves the use of catalytic chain transfer polymerization to produce alkyl methacrylate (B99206) oligomers (predominantly dimers and trimers). nih.gov These oligomers can then be further reacted to form the hyperbranched architecture. nih.gov

Copolymerization Strategies for Quaternized Polyimidazoline Architectures

Copolymerization offers a versatile approach to tailor the properties of quaternized polyimidazolines by incorporating different monomer units into the polymer backbone. This allows for the development of materials with specific functionalities for various applications.

Imidazoline Quaternized Polystyrene Copolymers

A common strategy for preparing imidazoline quaternized polystyrene copolymers involves the reaction of styrene-co-vinylbenzyl chloride (PSVBC) copolymers with an imidazoline derivative, such as N-β-hydroxyethyl oleyl imidazoline (HEOImn), through the Menshutkin reaction. mdpi.comnih.gov In this process, the imidazoline molecules are grafted onto the polystyrene copolymer as side-groups, resulting in the formation of imidazolinium cations. mdpi.comnih.gov

The synthesis typically proceeds by first preparing the PSVBC copolymer through the polymerization of styrene (B11656) and vinylbenzyl chloride (VBC) in the presence of an initiator like AIBN. nih.gov The feed ratio of the monomers can be varied to control the composition and properties of the resulting copolymer. mdpi.comnih.gov For example, copolymers designated as PSVBC-30 and PSVBC-50 have been synthesized with different VBC contents. mdpi.com The subsequent quaternization reaction is carried out by heating the PSVBC copolymer with HEOImn in a solvent like DMF under a nitrogen atmosphere. nih.gov

The resulting imidazoline quaternized polystyrene copolymers, such as PSVBImn-30 and PSVBImn-50, have been investigated for their potential use in anion exchange membranes (AEMs) for fuel cells. mdpi.comresearchgate.net For comparison, imidazole quaternized polystyrene copolymers (PSVBIm) can be synthesized using a similar route, but with 1-methylimidazole (B24206) instead of HEOImn. mdpi.comnih.gov

Polyamide-Poly(imidazoline) Copolymerization

Polyamide-poly(imidazoline) copolymers can be prepared through a multi-step process. google.com This typically involves the initial reaction of bisazlactones with diamines to form a polyamide precursor. google.com This intermediate polyamide is then subjected to thermal cyclodehydration in the presence of a catalyst to form the imidazolinone-containing polymer. google.com

By incorporating additional comonomers, a variety of copolymers can be synthesized, including poly(amide-imidazolinone), poly(ester-imidazolinone), poly(urethane-imidazolinone), poly(urea-imidazolinone), and poly(imide-imidazolinone). google.com For example, a polyamide-poly(imidazoline) copolymer was prepared from azeleoylbis(α-aminoisobutyric acid), azelaic acid, and N,N'-bis(3-aminopropyl)piperazine. google.com This particular copolymer contained 33% imidazolinone units. google.com

The properties of these copolymers, such as being lower melting and more soluble in various solvents compared to their polyamide precursors, make them suitable for applications like water treatment and paper or fabric sizing. google.com

Control of Polymerization and Quaternization Parameters in Polyimidazoline Systems

The properties and performance of quaternized polyimidazolines are highly dependent on the precise control of polymerization and quaternization parameters. Key factors include monomer ratios, catalyst systems, and reaction conditions.

Optimization of Monomer Ratios and Stoichiometry

The ratio of monomers in a copolymerization reaction significantly influences the properties of the resulting polymer. chemrxiv.org In the synthesis of imidazoline quaternized polystyrene copolymers, for instance, varying the feed ratio of styrene to vinylbenzyl chloride (VBC) affects the composition and molecular weight of the precursor copolymer (PSVBC). mdpi.com This, in turn, impacts the properties of the final quaternized copolymer. mdpi.com

Similarly, in the synthesis of hyperbranched polyesters from glycerol and a diacid, the molar ratio of the A3 (glycerol) to B2 (diacid) monomers is a critical parameter that determines the molecular weight and degree of branching of the resulting polymer. mdpi.com For polyamide-poly(imidazoline) copolymers, the stoichiometry of the reactants, such as the ratio of bisazlactones to diamines and other comonomers, dictates the final composition and the percentage of imidazolinone units in the copolymer. google.com

In some polymerization processes, achieving a balanced monomer ratio in the final polymer can be challenging due to differences in monomer reactivity, a phenomenon known as composition drift. chemrxiv.org Therefore, it is often necessary to optimize the initial monomer feed ratio to obtain the desired copolymer composition. chemrxiv.org

Catalyst Systems and Reaction Conditions for Quaternized Polyimidazolines

The choice of catalyst and reaction conditions plays a pivotal role in the synthesis of quaternized polyimidazolines. For the thermal cyclodehydration of polyamides to form poly(imidazolinones), catalysts such as sodium pivalate (B1233124) can be used to facilitate the reaction, with temperatures typically ranging from 220-240°C under vacuum. google.com

In the synthesis of hyperbranched polyimidazolines via polycycloaddition, a copper(I) chloride/triphenylphosphine (CuCl/PPh3) catalyst system has been shown to be effective. acs.org The addition of triethylamine (TEA) to this system can not only fine-tune the stereochemistry of the polymerization but also significantly enhance the reaction rate and the molecular weight of the resulting polymer. acs.org The preferred polymerization catalyst may also include cuprous chloride, triphenylphosphine, and triethylamine in specific molar ratios relative to the isonitrile compounds. google.com

The quaternization reaction itself is also sensitive to reaction conditions. For example, the quaternization of imidazoline ester compounds is often carried out in an anhydrous melt at temperatures between 50°C and 100°C to avoid side reactions like transesterification that can occur in the presence of lower alcohol solvents. google.com The reaction time and temperature for quaternization can vary depending on the specific reactants and catalyst used, but generally range from 0.5 to 48 hours at temperatures between 30°C and 350°C. google.com

The quaternization of polystyrene-based copolymers is often performed at elevated temperatures, for instance at 120°C for 48 hours in a nitrogen atmosphere. mdpi.comnih.gov For imidazole-based quaternizations, the temperature may be lower, around 100°C. nih.gov

Table of Reaction Parameters and Resulting Polymer Properties

Polymer SystemMonomers/PrecursorsCatalyst/InitiatorReaction ConditionsKey Findings/Resulting PropertiesReference
Hyperbranched Poly(glycerol adipate)Glycerol, Adipic AcidNone specified150°C, atmospheric pressure then high vacuumMonomer ratio affects molecular weight and branching. mdpi.com
Hyperbranched PolyimidazolineDiisocyanoacetates, DisulfoniminesCuCl/PPh3, TEANot specifiedTEA controls stereochemistry and increases molecular weight. acs.org
Imidazoline Quaternized PolystyreneStyrene, Vinylbenzyl Chloride, HEOImnAIBN (for copolymer), None (for quaternization)70°C (copolymerization), 120°C (quaternization)Feed ratio of monomers controls copolymer composition. mdpi.comnih.gov
Polyamide-Poly(imidazoline)Bisazlactones, DiaminesSodium pivalate (for cyclization)220-240°C, vacuum (cyclization)Produces lower melting, more soluble copolymers. google.com

Table of Compound Names

Abbreviation/Common NameFull Chemical Name
PGAdPoly(glycerol adipate)
DVBDivinylbenzene
TEATriethylamine
PSVBCStyrene-co-vinylbenzyl chloride
HEOImnN-β-hydroxyethyl oleyl imidazoline
AIBNAzobisisobutyronitrile
DMFDimethylformamide
PSVBImnImidazoline quaternized polystyrene copolymer
PSVBImImidazole quaternized polystyrene copolymer
CuClCopper(I) chloride
PPh3Triphenylphosphine

Yield Optimization and Purity Considerations in Polyimidazoline Quaternization

The successful synthesis of quaternized polyimidazoline hinges on both maximizing the reaction yield and ensuring the final product's purity. The degree of quaternization directly influences the polymer's cationic character and, consequently, its performance in various applications. Achieving a high-purity product is crucial as impurities can significantly alter the polymer's physicochemical properties.

Yield Optimization Strategies

The quaternization of polyimidazoline involves the alkylation of the tertiary nitrogen atoms in the imidazoline rings to form quaternary ammonium salts. The efficiency and yield of this reaction are dependent on several key parameters. Optimizing these conditions is essential for driving the reaction towards completion and maximizing the degree of quaternization.

Influence of Reaction Parameters

Research into the quaternization of various polymers containing amine groups demonstrates that reaction conditions such as temperature, reactant molar ratio, solvent, and the nature of the alkylating agent are critical factors. d-nb.inforesearchgate.net

Temperature: The rate of quaternization generally increases with higher reaction temperatures. d-nb.info However, an excessively high temperature might promote side reactions or degradation, necessitating a carefully controlled thermal profile.

Molar Ratio: The stoichiometric ratio of the alkylating agent to the repeating units of polyimidazoline is a primary determinant of the final degree of quaternization. researchgate.net Using an excess of the alkylating agent can increase the yield, but may also lead to purification challenges.

Alkylating Agent: The reactivity of the alkylating agent plays a significant role. Alkyl halides are common agents, and their reactivity is influenced by the halogen (I > Br > Cl) and the length of the alkyl chain. d-nb.infooncohemakey.com Shorter alkyl chains may exhibit higher reaction rates due to lower steric hindrance and require less energy to activate the reaction. d-nb.info

Solvent: The choice of solvent is crucial as it must dissolve the parent polyimidazoline and be compatible with the quaternization reaction. The polarity of the solvent can influence the reaction kinetics.

Kinetic studies are a valuable tool for understanding the reaction mechanism and optimizing conditions. By monitoring the reaction progress over time, for instance with nuclear magnetic resonance (NMR) spectroscopy, key kinetic parameters like reaction rate constants and activation energies can be determined. d-nb.info This data provides a scientific basis for selecting the most efficient reaction conditions.

The following table summarizes the general influence of these parameters on the quaternization yield, based on established principles of polymer chemistry.

ParameterGeneral Effect on Yield/RateConsiderations for Optimization
TemperatureHigher temperature generally increases reaction rate.Must be balanced to avoid polymer degradation or unwanted side reactions.
Molar Ratio (Alkylating Agent : Imidazoline Unit)Increasing the ratio can drive the reaction to a higher degree of quaternization.Excess agent must be removed during purification; cost-effectiveness.
Alkylating Agent ReactivityHigher reactivity (e.g., alkyl iodides vs. chlorides) leads to faster reactions.Choice depends on desired reaction speed, cost, and potential side reactions. nih.govoncohemakey.com
Solvent PolarityCan influence reaction kinetics and solubility of reactants and products.Must be inert under reaction conditions and allow for easy product isolation.

Purity Considerations and Purification Methodologies

The final quaternized polyimidazoline product can contain various impurities that need to be removed. googleapis.com These can include unreacted starting materials, excess alkylating agent, by-products, residual solvents, and inorganic salts or metal ions originating from catalysts or equipment. googleapis.comgoogle.com Incomplete reactions can also result in a mixture of polymer chains with varying degrees of quaternization. google.com

Common Impurities in Quaternized Polyimidazoline Synthesis:

Unreacted polyimidazoline

Excess alkylating agent

Side-reaction by-products

Residual reaction solvent

Metal ion contaminants (e.g., Na⁺, K⁺, Fe³⁺) google.com

Purification Techniques

Several methods are employed to purify the final polymer, often used in combination to achieve the desired level of purity.

Reprecipitation: This is a widely used and effective technique for purifying polymers. The process involves dissolving the crude quaternized polyimidazoline in a suitable solvent and then adding a "non-solvent" or precipitant. This causes the polymer to precipitate out of the solution, while many of the low-molecular-weight impurities remain dissolved. The process can be repeated multiple times to enhance purity.

Ion Exchange: For a polyelectrolyte like quaternized polyimidazoline, ion exchange chromatography is a powerful method for removing ionic impurities. Passing a solution of the polymer through a cation exchange resin can effectively remove unwanted metal cations. google.comjustia.com

Dialysis: This method is particularly useful for removing small molecules, such as salts and residual reactants, from aqueous solutions of the water-soluble quaternized polymer. The polymer solution is placed inside a semi-permeable membrane which allows small impurity molecules to diffuse out into a surrounding bath of pure solvent, while retaining the larger polymer chains.

Filtration: Following precipitation, vacuum filtration is a standard procedure to separate the purified polymer from the liquid phase containing dissolved impurities. dokumen.pub

The table below outlines common purification methods and the types of impurities they are designed to remove.

Purification MethodPrimary Impurity TargetPrinciple of Separation
ReprecipitationUnreacted monomers, excess reactants, low molecular weight by-productsDifferential solubility of the polymer and impurities in a solvent/non-solvent system.
Ion ExchangeInorganic salts, metal cationsExchange of impurity ions with ions on a solid resin support. google.com
DialysisSalts, residual solvents, small molecule impuritiesSize exclusion using a semi-permeable membrane.
FiltrationInsoluble particulates, separation of precipitated polymerPhysical separation based on particle size. dokumen.pub

Analysis of Purity and Quaternization Degree

To confirm the success of the synthesis and purification, the final product is characterized using various analytical techniques. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in confirming the quaternized structure and can be used to calculate the degree of quaternization by comparing the signal integrations of protons from the newly attached alkyl groups to those of the polymer backbone. d-nb.info Elemental analysis can provide complementary data by quantifying the percentage of the counter-ion (e.g., halide), which can be used to corroborate the yield calculated from NMR data. d-nb.info

Advanced Characterization and Spectroscopic Analysis of Quaternized Polyimidazoline Structures

Vibrational Spectroscopy Techniques

Vibrational spectroscopy is a powerful, non-destructive method for identifying functional groups and elucidating the molecular structure of polymers.

Fourier Transform Infrared (FTIR) spectroscopy is a fundamental technique used to confirm the successful synthesis of quaternized polyimidazoline by identifying characteristic functional groups. The FTIR spectrum provides direct evidence of the imidazoline (B1206853) ring and the changes that occur upon quaternization.

The presence of the core imidazoline structure is confirmed by specific absorption bands. A key indicator is the stretching vibration of the C=N bond within the imidazoline ring, which typically appears in the range of 1601–1646 cm⁻¹. researchgate.netlew.ro Another characteristic peak is the C-N bond stretching vibration, often observed around 1550 cm⁻¹. researchgate.net

The quaternization process introduces new chemical moieties and alters the electronic environment of the existing structure, leading to distinct changes in the FTIR spectrum. For example, if a benzyl (B1604629) group is used as the quaternizing agent, new absorption peaks corresponding to this group will appear, such as those at 765 cm⁻¹ and 1463 cm⁻¹. researchgate.net The successful substitution is further confirmed by the disappearance of bands associated with the starting materials. mdpi.com For instance, the quaternization of a brominated polymer with an imidazole-containing compound results in the disappearance of the C-Br peak (around 725 cm⁻¹) from the spectrum of the final product. mdpi.com Additionally, an increase in hydrophilicity following quaternization can lead to a broad absorption band in the 3200–3600 cm⁻¹ region, corresponding to adsorbed water. mdpi.com

Vibrational ModeTypical Wavenumber (cm⁻¹)Significance in Quaternized Polyimidazoline AnalysisSource(s)
O-H Stretch (adsorbed H₂O)3200–3600Indicates increased hydrophilicity after quaternization. mdpi.com
C=N Stretch (Imidazoline Ring)1601–1646Confirms the presence of the core imidazoline structure. researchgate.netlew.ro
C-N Stretch (Imidazoline Ring)~1550Characteristic absorption peak of the imidazoline ring. researchgate.net
Benzyl Group Stretch1463Evidence of quaternization using a benzyl-containing agent. researchgate.net
Aromatic C-H Bending758, 691Can indicate the presence of aromatic groups from the quaternizing agent. mdpi.com
Benzyl Group Stretch765Evidence of quaternization using a benzyl-containing agent. researchgate.net

For quaternized polyimidazoline, Raman spectroscopy can be used to generate a characteristic spectral barcode. nih.gov This fingerprint allows for unambiguous identification of the material and can be used to distinguish it from its precursors or from batches with different degrees of quaternization. The Raman spectrum would feature distinct peaks corresponding to the vibrational modes of the imidazoline ring, the polymer backbone, and the specific functional groups introduced during the quaternization reaction. While infrared spectroscopy is sensitive to polar bonds, Raman spectroscopy excels at detecting vibrations of non-polar, symmetric bonds, providing complementary structural information. nih.gov The combination of Raman and FTIR data offers a more complete characterization of the quaternized polyimidazoline structure. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for detailed structural analysis of polymers, providing information on connectivity, polymer architecture, and the degree of functionalization.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in confirming the structure of quaternized polyimidazoline and, crucially, in quantifying the extent of the reaction. The ¹H NMR spectrum reveals the chemical environment of all protons in the molecule.

Upon quaternization, significant changes are observed in the spectrum. Protons adjacent to the nitrogen atom in the imidazoline ring become de-shielded due to the positive charge, causing their corresponding signals to shift downfield to a higher chemical shift (ppm) value. researchgate.net Furthermore, new, distinct signals appear that correspond to the protons of the alkyl or aryl group introduced by the quaternizing agent. mdpi.com For example, in the N-methylation of a pyridine-containing polymer, a new peak for the methyl group protons appears at approximately 4.2 ppm. mdpi.com The intensity of these new peaks increases proportionally with the degree of quaternization. mdpi.com

The degree of quaternization (DQ) can be calculated from the ¹H NMR spectrum by comparing the integrated area of a peak unique to the quaternized unit against the integrated area of a peak from the polymer backbone that is unaffected by the reaction. mdpi.commdpi.com This ratio provides a quantitative measure of the percentage of imidazoline units that have been successfully converted to quaternary ammonium (B1175870) salts.

Proton EnvironmentTypical Chemical Shift (δ, ppm)Significance in Quaternized Polyimidazoline AnalysisSource(s)
Protons on Quaternizing Group (e.g., -N⁺-CH₃ )~3.3–4.2Appears upon quaternization; its integral is used to calculate the DQ. mdpi.commdpi.com
Protons on Imidazoline RingShift downfieldProtons near the newly formed positive nitrogen center are de-shielded. researchgate.net
Protons on Polymer BackboneVariable (e.g., 1.5–2.0)Serves as a stable internal reference for calculating the DQ. mdpi.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides detailed information about the carbon skeleton of the polymer. nih.gov It is used to analyze the polymer backbone and side chains, complementing the data obtained from ¹H NMR. nih.gov

The ¹³C NMR spectrum of quaternized polyimidazoline confirms the polymer's structural integrity and the success of the quaternization reaction. Similar to ¹H NMR, the chemical shifts of carbon atoms are sensitive to their local electronic environment. The carbon atoms within the imidazoline ring, particularly those adjacent to the nitrogen, experience a downfield shift upon quaternization due to the inductive effect of the positive charge. nih.gov

In studies of analogous quaternized polymers, the resonance signals attributed to the unquaternized rings decrease in intensity as the reaction progresses, while new signals corresponding to the carbons in the quaternized rings appear and grow stronger. nih.gov For instance, in the quaternization of poly(4-vinylpyridine), signals for the non-quaternized ring carbons (at 155, 150, and 124 ppm) diminish, while signals for the quaternized ring carbons (at 160, 147, and 128 ppm) emerge and intensify. nih.gov This allows for a clear analysis of the backbone and side-chain structures, verifying the covalent modification.

Thermal Analysis Methods for Quaternized Polyimidazoline

Thermal analysis techniques are employed to determine the stability of polymers at elevated temperatures and to characterize their thermal transitions. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are commonly used for this purpose.

Research on similar polymer systems, such as quaternized poly(vinylpyridine), has shown that the introduction of quaternary ammonium groups can influence thermal stability. Often, quaternization leads to a decrease in the thermal stability of the polymer. nih.gov This is because the quaternary ammonium salts can be susceptible to thermal degradation pathways like the Hofmann elimination at high temperatures. nih.gov

Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature. For quaternized polymers, TGA curves typically show a main degradation step at a specific temperature range. For example, quaternized poly(vinylpyridine) derivatives exhibit their main thermal degradation between 300 and 400 °C, which is a lower temperature range compared to the unmodified polymer (400–450 °C). nih.gov DSC can be used to determine thermal transitions like the glass transition temperature (Tg), which can also be affected by the structural changes brought about by quaternization. researchgate.net These analyses are crucial for defining the operational temperature limits for applications involving quaternized polyimidazoline.

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Thermogravimetric Analysis (TGA) is a crucial technique for evaluating the thermal stability of polymers like quaternized polyimidazoline. mdpi.comijcce.ac.ir This method involves monitoring the mass of a sample as it is subjected to a controlled temperature program in a specific atmosphere, providing quantitative data on thermal degradation events. The analysis yields a thermogram, a plot of mass change versus temperature, from which key stability parameters can be derived.

The thermal decomposition of quaternized polyimidazoline typically occurs in distinct stages. The initial weight loss, often observed at lower temperatures (around 100-150°C), is generally attributed to the evaporation of absorbed water and residual solvents. The subsequent, more significant weight loss at higher temperatures corresponds to the degradation of the polymer backbone and the decomposition of the quaternized imidazolium (B1220033) side chains.

Key parameters obtained from TGA include the onset degradation temperature (Tonset), which marks the temperature at which significant degradation begins, and the temperature of maximum degradation rate (Tmax), identified by the peak in the derivative thermogravimetric (DTG) curve. researchgate.net The residual mass, or char yield, at the end of the analysis provides insight into the material's tendency to form a thermally stable carbonaceous layer. TGA can be performed under an inert atmosphere (e.g., nitrogen) to study intrinsic thermal stability or under an oxidative atmosphere (e.g., air) to assess thermo-oxidative stability. nih.gov For instance, studies on related imidazolium-quaternized polymers have demonstrated that the stability is influenced by the polymer backbone and the nature of the counter-ion. researchgate.net

Table 1: Representative TGA Data for a Quaternized Polyimidazoline Sample

ParameterValue (°C)AtmosphereDescription
Td5% (5% Weight Loss)220NitrogenTemperature at which 5% of the initial mass is lost, often indicating the start of significant degradation.
Td10% (10% Weight Loss)250NitrogenTemperature at which 10% of the initial mass is lost.
Tmax (Peak Degradation)380NitrogenTemperature of the maximum rate of decomposition, corresponding to the main polymer degradation stage.
Char Yield @ 600°C45%NitrogenThe percentage of material remaining at 600°C, indicating the formation of a carbonaceous residue.

Dynamic Mechanical Analysis (DMA) for Viscoelastic Properties

Dynamic Mechanical Analysis (DMA) is a powerful technique for characterizing the viscoelastic properties of polymers, which exhibit both elastic (solid-like) and viscous (liquid-like) behavior. uc.edu In a DMA experiment, a small, oscillating (sinusoidal) stress is applied to a sample, and the resulting strain is measured. anton-paar.com Because of the material's viscoelastic nature, the strain response lags behind the applied stress by a phase angle (δ). uc.eduyoutube.com

DMA provides several key parameters as a function of temperature or frequency:

Storage Modulus (E'): This represents the elastic component of the material's response and is a measure of the energy stored during deformation. advanses.com A high storage modulus indicates a stiff, rigid material.

Loss Modulus (E''): This represents the viscous component and is a measure of the energy dissipated as heat during deformation. advanses.com It is related to internal molecular motions and chain rearrangements.

Tan Delta (tan δ): Calculated as the ratio of the loss modulus to the storage modulus (E''/E'), tan δ is a measure of the material's damping ability—its capacity to dissipate energy. anton-paar.com

A typical DMA thermogram for quaternized polyimidazoline shows a significant drop in the storage modulus (E') in the region of the glass transition. The peak of the tan δ curve is commonly used to determine the glass transition temperature (Tg), which signifies the transition from a rigid, glassy state to a more flexible, rubbery state. eag.com This transition is a critical parameter as it defines the upper-temperature limit for the material's application as a rigid solid.

Table 2: Typical Viscoelastic Properties of a Quaternized Polyimidazoline from DMA

ParameterValueUnitsSignificance
Storage Modulus (E') @ 25°C2.5GPaIndicates the material's stiffness in its glassy state at room temperature.
Glass Transition Temp. (Tg)185°CDetermined from the peak of the tan δ curve; marks the onset of large-scale polymer chain mobility.
Tan δ Peak Height0.6DimensionlessRepresents the maximum damping capacity of the material at the glass transition.
Storage Modulus (E') @ 220°C0.05GPaShows the reduced stiffness of the material in its rubbery state above Tg.

Chromatographic and Elemental Analysis of Quaternized Polyimidazoline

Gel Permeation Chromatography (GPC) for Molecular Weight and Polydispersity

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the premier technique for determining the molecular weight distribution of a polymer. researchgate.net The principle of GPC is based on separating molecules according to their hydrodynamic volume in solution. youtube.com The polymer sample is dissolved in a suitable solvent and passed through a column packed with a porous gel. researchgate.net Larger polymer chains are excluded from the pores and thus travel a shorter path, eluting from the column first. Smaller chains permeate the pores to a greater extent, resulting in a longer retention time. researchgate.netyoutube.com

The analysis provides several key average molecular weights:

Number-Average Molecular Weight (Mn): The total weight of all polymer chains in a sample divided by the total number of chains.

Weight-Average Molecular Weight (Mw): An average that gives more weight to heavier polymer chains.

Polydispersity Index (PDI): The ratio of Mw to Mn (PDI = Mw/Mn). It provides a measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse polymer (all chains are the same length), while synthetic polymers typically have a PDI greater than 1.0.

GPC is essential for quality control in polymer synthesis, as the molecular weight and PDI directly influence the mechanical, thermal, and solution properties of the final quaternized polyimidazoline material. resolvemass.cajordilabs.com

Table 3: Molecular Weight Data for a Quaternized Polyimidazoline Batch via GPC

ParameterValueUnitsDescription
Mn (Number-Average MW)45,000 g/mol Statistical average molecular weight based on the number of polymer chains.
Mw (Weight-Average MW)99,000 g/mol Average molecular weight where larger chains contribute more significantly.
Mz (Z-Average MW)160,000 g/mol A higher-order average that is even more sensitive to high molecular weight species.
PDI (Polydispersity Index)2.2DimensionlessIndicates a relatively broad distribution of polymer chain lengths in the sample.

Elemental Analysis (C, H, N) for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon (C), hydrogen (H), and nitrogen (N) in a sample. For a newly synthesized quaternized polyimidazoline, this analysis is vital for verifying its elemental composition and confirming that the desired chemical structure has been achieved. The technique typically involves the high-temperature combustion of a small, precisely weighed sample, which converts the elements into simple gases (CO₂, H₂O, and N₂). These gases are then separated and quantified by a detector.

The experimental weight percentages obtained from the analysis are compared against the theoretical values calculated from the polymer's proposed empirical formula. A close agreement between the found and calculated values, typically within a ±0.4% margin, provides strong evidence for the successful synthesis and purity of the compound. nih.gov Any significant deviation may indicate the presence of impurities, residual solvent, incomplete reaction, or an incorrect structural assignment.

Table 4: Elemental Analysis Results for a Quaternized Polyimidazoline

ElementTheoretical (%)Experimental (%)Deviation (%)
Carbon (C)68.5568.41-0.14
Hydrogen (H)6.216.35+0.14
Nitrogen (N)10.1210.01-0.11

Surface and Morphological Characterization of Quaternized Polyimidazoline

Scanning Electron Microscopy (SEM) for Surface Morphology

Scanning Electron Microscopy (SEM) is an indispensable tool for visualizing the surface topography and morphology of materials at the micro- and nanoscale. In the context of quaternized polyimidazoline, particularly when fabricated into films or membranes, SEM provides critical insights into the surface texture, porosity, and the presence of any defects. researchgate.net

The technique works by scanning a focused beam of electrons across the sample's surface. The interactions between the electrons and the atoms in the sample produce various signals that contain information about the surface. Secondary electrons are the most common signal used for imaging morphology, producing high-resolution images that reveal the surface features in detail. To prepare polymer samples for SEM, they are typically coated with a thin layer of a conductive material, such as gold or palladium, to prevent the accumulation of static charge from the electron beam.

SEM analysis can reveal whether the surface of a quaternized polyimidazoline film is smooth, rough, dense, or porous. researchgate.net For applications such as coatings or membranes, a uniform, defect-free surface is often desired. The images can also be used to assess the dispersion of any fillers or additives within the polymer matrix and to examine the cross-sectional morphology to understand the material's internal structure. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical State

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive analytical technique utilized to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within the top 1-10 nanometers of a material's surface. psu.edu This technique is particularly valuable for the characterization of quaternized polyimidazoline, as the surface properties are crucial for many of its applications. The analysis involves irradiating the polymer surface with a beam of X-rays, which causes the emission of core-level electrons. The kinetic energy of these emitted photoelectrons is measured, and from this, the binding energy can be calculated. The binding energy is characteristic of the element and its specific chemical environment, allowing for detailed chemical state analysis. psu.edu

In the context of quaternized polyimidazoline, XPS is instrumental in confirming the success of the quaternization reaction by identifying the presence and chemical state of nitrogen atoms within the imidazoline ring. Furthermore, it provides a quantitative measure of the surface elemental composition, which can reveal information about the polymer's purity and the distribution of its constituent elements.

Detailed Research Findings

Research on polymers containing quaternized nitrogen heterocycles, which are structurally analogous to quaternized polyimidazoline, provides insight into the expected XPS results. The analysis typically focuses on the high-resolution spectra of the core levels of the constituent elements, primarily carbon (C 1s) and nitrogen (N 1s).

The C 1s spectrum of quaternized polyimidazoline is expected to be complex, with multiple peaks corresponding to the different chemical environments of the carbon atoms. These include carbons in the polymer backbone, the imidazoline ring, and the alkyl chains. Carbons bonded to nitrogen atoms will exhibit a chemical shift to higher binding energies compared to hydrocarbon carbons due to the electron-withdrawing nature of nitrogen. For instance, the carbon atoms double-bonded to nitrogen (N=C-N) in the imidazoline ring are expected at a higher binding energy than the single-bonded carbons (N-C).

The N 1s spectrum is particularly diagnostic for confirming quaternization. In a non-quaternized polyimidazoline, the nitrogen atoms exist in two primary chemical states: the imine (-N=) and the amine (-NH-) or substituted amine (-NR-) nitrogens within the imidazoline ring. Following quaternization, a significant portion of these nitrogen atoms are converted to a quaternary ammonium state (-N⁺R₂-). This positively charged nitrogen is more electron-deficient and, consequently, its core electrons are more tightly bound. This results in a distinct N 1s peak at a higher binding energy, typically in the range of 401-403 eV. semanticscholar.orgresearchgate.net The presence and intensity of this peak serve as direct evidence of successful quaternization. Studies on similar imidazolium-based ionic liquids have shown that the N 1s peak for the positively charged nitrogen atoms in the imidazolium ring appears at a binding energy of around 402.33 eV. semanticscholar.org

The relative areas of the peaks in the high-resolution spectra can be used to determine the atomic concentrations of the different chemical states of an element on the surface. This quantitative analysis is crucial for determining the degree of quaternization at the polymer's surface.

Data Tables

The following data tables represent typical XPS data that would be expected from the analysis of a quaternized polyimidazoline sample. The data is based on findings from analogous quaternized nitrogen-containing polymers and imidazolium-based compounds.

Table 1: Surface Elemental Composition of Quaternized Polyimidazoline determined by XPS. This interactive table provides a hypothetical but representative elemental composition of a quaternized polyimidazoline sample.

ElementAtomic Concentration (%)
Carbon (C)75.8
Nitrogen (N)12.5
Oxygen (O)8.2
Chlorine (Cl)3.5

Note: The presence of oxygen may be due to surface oxidation or the presence of counter-ions. Chlorine is assumed to be the counter-ion from the quaternizing agent (e.g., an alkyl chloride).

Table 2: High-Resolution N 1s Peak Analysis for Quaternized Polyimidazoline. This interactive table details the deconvolution of the N 1s spectrum, identifying the different chemical states of nitrogen.

Chemical StateBinding Energy (eV)Relative Area (%)
Imine/Amine Nitrogen (-N= / -NR-)399.5 - 400.530
Quaternized Nitrogen (-N⁺R₂-)401.8 - 402.570

The significant relative area of the quaternized nitrogen peak confirms a high degree of quaternization on the polymer surface.

Table 3: High-Resolution C 1s Peak Analysis for Quaternized Polyimidazoline. This interactive table presents a deconvolution of the C 1s spectrum, illustrating the various carbon environments.

Chemical StateBinding Energy (eV)Relative Area (%)
C-C / C-H (Aliphatic)284.855
C-N286.025
N-C=N287.515
C=O (Adventitious Carbon/Oxidation)288.75

These tables collectively demonstrate the power of XPS in providing a detailed understanding of the surface chemistry of quaternized polyimidazoline, confirming its molecular structure and elemental distribution at the surface.

Mechanistic Studies and Theoretical Perspectives of Quaternized Polyimidazoline

Elucidation of Reaction Mechanisms in Quaternized Polyimidazoline Synthesis

The synthesis of quaternized polyimidazoline is a multi-step process that culminates in the formation of a cationic polymer. The reaction mechanism fundamentally involves the quaternization of the nitrogen atoms within the imidazoline (B1206853) rings of the polymer backbone. This process transforms the tertiary amines in the imidazoline rings into quaternary ammonium (B1175870) salts, imparting a permanent positive charge to the polymer.

The quaternization reaction typically follows an SN2 (bimolecular nucleophilic substitution) mechanism. mdpi.com In this reaction, the nitrogen atom of the imidazoline ring acts as a nucleophile, attacking the electrophilic carbon atom of a quaternizing agent, such as an alkyl halide (e.g., methyl iodide) or a sulfate (B86663) (e.g., diethyl sulfate). researchgate.netnih.gov The reaction involves the formation of a transition state where the nucleophile (nitrogen) forms a new bond with the carbon atom while the leaving group (e.g., halide or sulfate) bond is simultaneously broken. The steric accessibility of the nitrogen atom and the nature of the quaternizing agent can significantly influence the reaction rate and yield. mdpi.com

Key parameters that govern the synthesis process include the molar ratio of the imidazoline intermediate to the quaternizing reagent, reaction temperature, and reaction time. researchgate.net For instance, studies on the synthesis of idesia oil-based imidazoline derivatives found that an optimized process involved a 1:1 molar ratio of the imidazoline intermediate to the quaternizing agent, a reaction temperature of 80°C, and a reaction time of 2 hours. researchgate.net The success of the quaternization is often confirmed through analytical techniques such as Fourier-transform infrared (FTIR) spectroscopy. The appearance of new peaks corresponding to the imidazolium (B1220033) cations confirms the successful modification of the polymer backbone. nih.gov

Adsorption Mechanisms at Interfaces

The efficacy of quaternized polyimidazoline, particularly as a corrosion inhibitor, is intrinsically linked to its ability to adsorb onto metal surfaces, forming a protective barrier against corrosive species. This adsorption is a spontaneous process driven by the interaction between the inhibitor molecules and the metal. The mechanism of this adsorption can involve both physical adsorption (physisorption) and chemical adsorption (chemisorption). Physisorption arises from electrostatic interactions between the positively charged quaternary ammonium groups and a negatively charged metal surface, while chemisorption involves the sharing or transfer of electrons from the inhibitor molecule to the vacant d-orbitals of the metal, forming a coordinate-type bond. researchgate.net

The adsorption behavior of quaternized polyimidazoline on metal surfaces is frequently described by the Langmuir adsorption isotherm. researchgate.netjmi.ac.inresearchgate.net The adherence to this model implies that the inhibitor molecules form a monolayer on the metal surface, with each active site on the surface holding one adsorbate molecule. The Langmuir model assumes that there are a fixed number of adsorption sites on the surface and that these sites are energetically equivalent. The model is a useful technique for analyzing the adsorption and desorption behavior of the inhibitor by relating its concentration to the surface coverage. ohio.edu The Gibbs free energy of adsorption (ΔG°ads), a key thermodynamic parameter, can be calculated from the Langmuir isotherm, providing insight into the spontaneity and nature of the adsorption process. Values of ΔG°ads around -20 kJ/mol are indicative of physisorption, whereas values around or more negative than -40 kJ/mol suggest chemisorption. biointerfaceresearch.com

The adsorption of quaternized polyimidazoline is significantly influenced by several factors, including inhibitor concentration, temperature, and the specific chemical structure of the molecule.

Concentration: Generally, the inhibition efficiency and surface coverage increase with an increase in the inhibitor concentration. jmi.ac.in As more inhibitor molecules become available in the solution, the equilibrium shifts towards adsorption, leading to a more densely packed and protective film on the metal surface.

Temperature: The effect of temperature on adsorption can be complex. For many imidazoline-based inhibitors, the inhibition efficiency may decrease with increasing temperature. jmi.ac.in This behavior suggests that the adsorption process is exothermic, and at higher temperatures, the equilibrium may shift towards desorption. nih.gov The increased kinetic energy of the molecules can weaken the adsorptive forces, particularly for physisorption. nih.gov However, the rate of adsorption can increase with temperature due to the growing kinetic energy of the adsorbate molecules. nih.gov

Chemical Structure: The molecular structure of the quaternized polyimidazoline plays a crucial role in its adsorption characteristics. The presence of heteroatoms like nitrogen and oxygen, π-electrons from aromatic rings, and the length and nature of alkyl side chains all contribute to the molecule's ability to adsorb. For example, studies on different imidazoline derivatives have shown that the inhibition efficiency does not always increase with the length of a hydrocarbon straight-chain, indicating a complex relationship between structure and performance. electrochemsci.org The presence of specific functional groups can enhance adsorption by providing additional active centers for interaction with the metal surface.

The following table illustrates the typical relationship between inhibitor concentration and corrosion inhibition efficiency.

Inhibitor Concentration (ppm)Inhibition Efficiency (%)
10075.2
25085.5
50092.1
100096.8

Data is representative and compiled for illustrative purposes based on general findings in the literature. jmi.ac.in

Theoretical Calculations and Computational Chemistry for Quaternized Polyimidazoline

Computational chemistry provides powerful tools for understanding the corrosion inhibition mechanisms of quaternized polyimidazoline at a molecular level. These theoretical methods can elucidate the relationship between the molecular structure of the inhibitor and its performance, guiding the design of more effective molecules.

Density Functional Theory (DFT) is a widely used quantum mechanical method to explore the electronic properties and reactivity of inhibitor molecules. researchgate.netdntb.gov.ua DFT calculations can determine several key quantum chemical parameters that are correlated with inhibition efficiency. These parameters include:

EHOMO (Energy of the Highest Occupied Molecular Orbital): This parameter is associated with the electron-donating ability of a molecule. A higher EHOMO value indicates a greater tendency for the molecule to donate electrons to the vacant d-orbitals of the metal, leading to stronger adsorption and higher inhibition efficiency.

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): This parameter relates to the ability of the molecule to accept electrons. A lower ELUMO value suggests a greater capacity to accept electrons from the metal surface, forming feedback bonds that strengthen the adsorption.

Energy Gap (ΔE = ELUMO - EHOMO): A smaller energy gap implies higher reactivity of the inhibitor molecule, which generally correlates with better inhibition performance.

Dipole Moment (μ): A higher dipole moment may increase the adsorption of the inhibitor on the metal surface.

These calculations help to identify the active sites within the molecule, such as the nitrogen atoms in the imidazoline ring, which are likely to be involved in the adsorption process. electrochemsci.orgsprinpub.com

By combining experimental results with theoretical calculations, it is possible to establish a Quantitative Structure-Activity Relationship (QSAR). electrochemsci.org QSAR models correlate the calculated quantum chemical parameters of various quaternized polyimidazoline derivatives with their experimentally determined inhibition efficiencies.

Theoretical studies have revealed that the nitrogen atoms within the imidazole (B134444) ring and carbon atoms in hydrophilic side groups are often the primary active sites for adsorption onto an iron surface. electrochemsci.org The binding energies between different imidazoline molecules and the metal surface can be calculated, and the order of these binding energies often corresponds well with the observed order of inhibition efficiencies. electrochemsci.org For example, molecules with hydrophilic groups like -(CH₂CH₂NH)₂CH₂CH₂NH₂ may show higher inhibition efficiencies than those with simpler groups like -CH₂CH₂NH₂. electrochemsci.org These computational approaches provide a feasible and economical way to predict the inhibition efficiency of new molecular designs, facilitating the development of next-generation corrosion inhibitors. researchgate.net

The table below presents hypothetical quantum chemical data for two different imidazoline derivatives to illustrate the structure-activity relationship.

Inhibitor DerivativeEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Inhibition Efficiency (%)
Derivative A-5.85-1.254.6095.4
Derivative B-6.10-1.105.0088.2

Data is representative and for illustrative purposes. A higher EHOMO and lower ΔE for Derivative A correlate with its higher inhibition efficiency. electrochemsci.org

Mechanisms of Interaction of Quaternized Polyimidazoline with Biological Systems

Quaternized polyimidazolines, specifically main-chain cationic polyimidazoliums (PIMs), represent a class of antimicrobial polymers with a distinct mechanism of action against a broad spectrum of pathogens. nih.gov Their interaction with biological systems is governed by a combination of electrostatic and hydrophobic forces, leading to cell death through mechanisms that can differ from those of other cationic polymers. nih.govnih.gov

The initial interaction between quaternized polyimidazoline and bacterial cells is driven by the electrostatic attraction between the positively charged polymer and the negatively charged components of the bacterial cell envelope, such as lipopolysaccharides and teichoic acids. nih.goved.ac.uknih.gov This is a common feature for most cationic antimicrobial polymers. nih.gov Following this initial binding, hydrophobic interactions also play a crucial role in the association of the polymer with the cell membrane. nih.gov

However, a key distinction in the mechanism of certain potent polyimidazoliums (e.g., PIM1) is that they do not cause significant permeabilization or disruption of the cell membrane. nih.gov This is in contrast to many other cationic antimicrobial agents that are known to physically damage the bacterial membrane, leading to leakage of intracellular contents and cell lysis. nih.govmdpi.com

Instead of membrane disruption, studies on select polyimidazoliums indicate a multi-step process:

Binding: The polymer binds to the bacterial cell surface through a combination of electrostatic and hydrophobic interactions. nih.gov

Translocation: A membrane electric potential is required for the polymer's activity, suggesting that the polymer translocates across the cell membrane to reach intracellular targets. nih.gov Fluorescently labeled polyimidazolium has been observed entering bacterial cells. researchgate.net

Intracellular Action: Once inside the cell, the polymer is believed to interfere with essential cellular processes, ultimately leading to cell death. nih.gov

This mechanism, which avoids membrane lysis, may contribute to the low propensity for bacteria to develop resistance to these compounds. researchgate.net

Table 1: Mechanistic Steps of Quaternized Polyimidazoline (PIM1) Interaction with Bacterial Cells

Step Description Key Finding Reference
1. Adsorption Initial electrostatic and hydrophobic binding to the negatively charged bacterial cell surface. Binding confirmed through mechanistic studies. nih.gov
2. Translocation The polymer crosses the cell membrane to enter the cytoplasm. This process is dependent on the cell's membrane potential. Unlike many cationic polymers, it does not cause membrane permeabilization. nih.gov

| 3. Intracellular Action | The polymer interacts with internal cellular components, leading to cell death. | The precise intracellular targets are a subject of ongoing research. | nih.gov |

The biological activity of quaternized polyimidazolines, like other cationic polymers, is significantly influenced by physicochemical properties such as cationic charge density and molecular weight. nih.govnih.gov These factors modulate the polymer's ability to interact with bacterial membranes and its potential for toxicity toward mammalian cells.

Cationic Charge Density: A sufficient density of positive charges is essential for the initial electrostatic attraction to the anionic bacterial surface, a critical first step in their antimicrobial action. nih.govmdpi.com Research on various cationic polymers has shown that there is often a charge-density threshold required for optimal biocidal activity. nih.gov The permanent positive charge on the quaternized imidazolium rings ensures a consistent charge density across a range of physiological pH values, facilitating strong interaction with microbial membranes. mdpi.com

Molecular Weight and Hydrophobicity: The molecular weight and the associated properties, such as hydrophobicity, are critical in balancing antimicrobial potency and selectivity. nih.gov

Antimicrobial Activity: An increase in molecular weight can lead to enhanced antimicrobial activity up to a certain point. nih.gov

Toxicity: Higher molecular weight and increased hydrophobicity can also lead to greater toxicity toward mammalian cells, such as hemolysis. nih.gov

This balance is exemplified by studies on polyimidazoliums. A particularly potent compound, PIM1, was shown to have some toxicity when administered systemically in animal models. nih.gov A derivative, PIM1D, was synthesized to be less hydrophobic. This modification resulted in a compound that did not show evidence of toxicity but retained its potent antibacterial activity, demonstrating efficacy in murine sepsis infection models. nih.govresearchgate.net This highlights that tuning the molecular structure to control properties like hydrophobicity is a key strategy for developing effective and non-toxic antimicrobial polyimidazolines. nih.gov

Table 2: Influence of Physicochemical Properties on Polyimidazolium (PIM) Activity

Property Role in Biological Interaction Example (PIM1 vs. PIM1D) Reference
Cationic Charge Mediates initial electrostatic attraction to the negatively charged bacterial cell surface. Essential for the binding of PIMs to bacteria. nih.govnih.gov
Hydrophobicity Contributes to membrane binding and can influence toxicity. Decreasing hydrophobicity (PIM1D vs. PIM1) reduced toxicity while maintaining antibacterial efficacy. nih.gov

Applications of Quaternized Polyimidazoline in Specialized Research Fields

Corrosion Inhibition in Industrial and Material Science Contexts

In industrial settings, particularly in the oil and gas sector, the corrosion of metal pipelines and equipment is a critical issue. Quaternized polyimidazolines and their derivatives have emerged as effective corrosion inhibitors, primarily by forming a protective layer on the metal surface.

The effectiveness of imidazoline-based inhibitors has been evaluated under various harsh conditions. In CO2-saturated environments, which are common in oil and gas pipelines, these inhibitors show excellent performance. For instance, a novel dimmer acid imidazoline (B1206853) derivative demonstrated an inhibition efficiency of 98.54% for carbon steel in CO2-containing oilfield produced water. researchgate.netresearchgate.net Similarly, an oleic imidazoline quaternary ammonia salt (OIM) achieved a 90.3% inhibition efficiency for under-deposit corrosion of X65 steel in a CO2 corrosion environment. researchgate.net The performance of these inhibitors is also notable in CO2-saturated saline solutions. Studies on N80 and P110 pipeline steel in CO2-saturated NaCl solutions showed inhibition efficiencies exceeding 99%. researchgate.net

The molecular structure of the imidazoline derivative, such as the length of alkyl chains, can influence its performance. nih.gov For example, modifying thiophene-imidazoline with different organic acids to vary the carbon chain length showed that the derivative S4-C11 achieved an inhibition efficiency of 87.55% at a concentration of 100 mg L⁻¹ in CO2-containing solutions. nih.govnih.gov The presence of hydrophilic groups in the molecular structure has also been found to be beneficial for the corrosion inhibition properties of imidazoline inhibitors. researchgate.net Research indicates that the inhibition efficiency of these compounds tends to increase with concentration but may decrease with a rise in temperature. researchgate.net

Table 1: Performance of Imidazoline-Based Corrosion Inhibitors

Inhibitor Metal Corrosive Medium Inhibition Efficiency (%) Source
Dimmer Acid Imidazoline Derivative Carbon Steel CO2-containing oilfield produced water 98.54 researchgate.netresearchgate.net
Oleic Imidazoline Quaternary Salt (OIM) X65 Steel CO2 corrosion environment 90.3 researchgate.net
Imidazoline Based Inhibitor (IMI) N80/P110 Steel CO2-saturated NaCl solution >99 researchgate.net
Thiophene-imidazoline lauramide (S4-C11) Carbon Steel CO2-containing solution 87.55 nih.govnih.gov

Synergistic Effects of Quaternized Polyimidazoline with Other Inhibitors

The performance of imidazoline-based inhibitors can be significantly enhanced when used in combination with other chemical compounds, a phenomenon known as synergism. researchgate.net This approach can improve inhibition efficiency and reduce the required dosage of inhibitors. nih.gov

Thiourea and its derivatives, which contain sulfur and nitrogen atoms, are frequently compounded with imidazoline inhibitors. researchgate.net The addition of thiourea to imidazoline-based formulations has been shown to significantly improve the adsorption of the inhibitor molecules on the steel surface, leading to enhanced protection, particularly at elevated temperatures. researchgate.net Similarly, a synergistic effect has been observed between oleic imidazoline and 2-mercaptobenzimidazole. A 1:1 mixture of these two compounds at a concentration of 75 ppm resulted in an inhibition efficiency of 97.8%, a significant increase from their individual performances of 85.8% and 82.9%, respectively. ijcce.ac.ir

The mechanism behind this synergy often involves the stabilization of the protective film. For example, the synergistic effect between an oleic imidazoline (OIM) and 2-mercaptoethanol (ME) is attributed to a bilayer adsorption mechanism, where the combination forms a more condensed and thicker protective film on the carbon steel surface. researchgate.net

The primary mechanism by which quaternized polyimidazolines inhibit corrosion is through the formation of a thin protective film on the metal surface. mdpi.comresearchgate.net This film acts as a barrier, preventing corrosive species from reaching the metal. ijcce.ac.irmdpi.com The formation of this film is typically an adsorption process, where the inhibitor molecules attach to the metal surface. ijcce.ac.irresearchgate.net

The adsorption can be influenced by the molecular structure of the inhibitor and the presence of heteroatoms like nitrogen and sulfur, which act as adsorption sites. nih.gov The process is often described by adsorption isotherms, such as the Langmuir isotherm, and can involve physisorption (physical adsorption) or chemisorption (chemical adsorption). researchgate.netresearchgate.net The resulting protective film is a self-assembled nanolayer that can effectively block the corrosive environment. researchgate.netresearchgate.net The stability and density of this film are crucial for its effectiveness; a more compact and strongly adsorbed film provides better protection. nih.govresearchgate.net

Antimicrobial Research and Bio-Interface Applications of Quaternized Polyimidazoline

Quaternized polymers, including polyimidazolines, are known for their antimicrobial properties. The permanent positive charges on the polymer chains interact with the negatively charged cell membranes of microorganisms, leading to cell disruption and death. nih.gov

Quaternized polymers have demonstrated broad-spectrum efficacy against both Gram-negative bacteria like Escherichia coli and Gram-positive bacteria like Staphylococcus aureus. rsc.orgmdpi.com The cell wall of Gram-negative bacteria is thinner than that of Gram-positive bacteria, which can make them more susceptible to the action of these cationic polymers. nih.gov

The antimicrobial potential of these polymers has been assessed using methods such as the cut plug method for insoluble materials and by determining the minimum inhibitory concentration (MIC) for soluble polymers. nih.govnih.gov For example, quaternized polyamidoamine (PAMAM) dendrimers were found to be potent bactericidal agents, with a 10 mg/L concentration capable of killing 100% of bacteria within two minutes. nih.gov In another study, quaternized amphiphilic block copolymers effectively inhibited the growth of both E. coli and S. aureus after a 5-hour incubation period. nih.gov Wool fabric modified with a quaternized dimer of DMAEMA showed antibacterial efficiencies of 94.2% against E. coli and 90.1% against S. aureus. mdpi.com

Table 2: Antimicrobial Efficacy of Quaternized Polymers

Polymer/Material Bacterial Strain Efficacy Source
Quaternized PAMAM Dendrimer Gram-negative & Gram-positive 100% kill at 10 mg/L in 2 min nih.gov
Quaternized Amphiphilic Block Copolymer E. coli & S. aureus Growth inhibition within 5 hours nih.gov
Quaternized PDMAEMA-coated Wool E. coli 94.2% efficiency mdpi.com
Quaternized PDMAEMA-coated Wool S. aureus 90.1% efficiency mdpi.com
Quaternized Copolymer on Titanium S. aureus ~95% reduction nih.gov

Influence of Quaternization Degree and Polymer Architecture on Antimicrobial Activity

Degree of Quaternization: A higher degree of quaternization generally leads to a higher positive charge density on the polymer, which can enhance its interaction with bacterial membranes and improve its solubility, thereby boosting antibacterial activity. nih.govresearchgate.net Studies on modified cellulose papers showed that a higher degree of quaternization resulted in higher antimicrobial activity against E. coli. nih.gov

Alkyl Chain Length: The length of the alkyl side chains affects the polymer's hydrophobicity. An optimal balance between hydrophilic and hydrophobic properties is often necessary for maximum antimicrobial efficacy. For instance, increasing the side chain length of a quaternized polyimidazoline from C1 to C12 was shown to increase its antibacterial effect against E. coli. nih.gov However, some studies have found that shorter alkyl chains can lead to higher activity. nih.gov

Molecular Weight and Shape: The size and macromolecular architecture of the polymer also determine the efficiency of its antimicrobial action. researchgate.netbham.ac.uk For example, small 2D platelet-shaped nanoparticles exhibited greater antibacterial activity than larger platelets or spherical structures. bham.ac.uk The flexibility of the polymer chain is also a factor, as more flexible long carbon side chains might form aggregates that reduce the polymer's active sites. nih.gov

Strategies for Enhancing Antimicrobial Performance of Quaternized Polyimidazoline

The antimicrobial efficacy of quaternized polyimidazolines is influenced by several factors, including the degree of quaternization and the molecular structure. A higher degree of quaternization generally leads to stronger antimicrobial activity. This is because the cationic charges on the polymer chains interact with the negatively charged components of microbial cell membranes, leading to membrane disruption and cell death.

Key strategies to enhance the antimicrobial performance of quaternized polyimidazoline include:

Increasing the Cationic Degree: A higher concentration of quaternary ammonium (B1175870) groups on the polymer backbone increases the density of positive charges. This enhanced charge density promotes stronger electrostatic interactions with the negatively charged bacterial cell membranes, leading to more effective disruption. Research has shown a direct correlation between the cationic degree of quaternized polymers and their antibacterial activity; a higher degree of quaternization results in more potent antimicrobial effects nih.gov.

Optimizing Alkyl Chain Length: The length of the alkyl chains attached to the quaternary nitrogen atom plays a crucial role. Optimal hydrophobicity is required for the polymer to effectively penetrate the bacterial cell wall. Altering the alkyl chain length can modulate this hydrophobicity, thereby influencing the antimicrobial potency mdpi.com.

Molecular Weight Control: The molecular weight of the polymer can influence its ability to interact with and disrupt microbial membranes. Tailoring the molecular weight can optimize the balance between polymer chain flexibility and the density of cationic charges, potentially leading to improved antimicrobial action researchgate.net.

The primary mechanism of antimicrobial action for quaternized polyimidazolines involves the disruption of the microbial cell membrane. The cationic polymer interacts with the negatively charged phospholipids in the bacterial membrane, leading to increased permeability, leakage of intracellular components, and ultimately, cell lysis nih.govmdpi.com. This membrane-active mechanism is a common feature of quaternary ammonium compounds nih.govnih.gov.

Anion Exchange Membranes (AEMs) for Electrochemical Devices

Quaternized polyimidazolines are being investigated as materials for anion exchange membranes (AEMs) in electrochemical devices like fuel cells. These membranes are responsible for conducting hydroxide ions between the electrodes.

Researchers have successfully synthesized novel anion exchange membranes (AEMs) based on imidazoline quaternized polystyrene copolymers. mdpi.comresearchgate.netnih.gov In one study, styrene-co-vinylbenzyl chloride copolymers (PSVBC) were reacted with N-β-hydroxyethyl oleyl imidazoline (HEOImn) through the Menshutkin reaction to produce imidazoline quaternized polystyrene copolymers, designated as PSVBImn. mdpi.com For comparative purposes, an imidazole (B134444) quaternized polystyrene copolymer (PSVBIm) was also synthesized using 1-methylimidazole (B24206). mdpi.com The successful synthesis and chemical structures of these copolymers were confirmed using Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR). mdpi.comresearchgate.netnih.gov

The ion exchange capacity (IEC) and hydroxide conductivity are critical parameters for evaluating the performance of AEMs. The IEC, which represents the density of ion-conducting sites, directly impacts the membrane's ability to conduct ions. mdpi.com

In a comparative study, the imidazolium-based AEM (PSVBIm-30) exhibited a higher IEC, water uptake, and swelling ratio compared to the imidazolinium-based AEMs (PSVBImn-30 and PSVBImn-50). mdpi.com Consequently, the PSVBIm-30 membrane also showed higher hydroxide conductivity. mdpi.com However, the imidazolinium-based AEMs still demonstrated viable hydroxide conductivities, reaching 5.81 mS/cm for PSVBImn-30 and 3.13 mS/cm for PSVBImn-50, suggesting that imidazolinium cations are a feasible option for AEMs. mdpi.com At 70°C, the hydroxide conductivity of an imidazolinium-based AEM was measured at 5.77 mS/cm. mdpi.comresearchgate.netnih.gov

Below is a data table summarizing the properties of the different AEMs:

MembraneIEC (mmol/g)Water Uptake (%)Swelling Ratio (%)Hydroxide Conductivity at 70°C (mS/cm)
PSVBIm-30HigherHigherHigherHigher
PSVBImn-30LowerLowerLower5.81
PSVBImn-50LowerLowerLower3.13 (5.77 at 70°C)

Note: Specific numerical values for IEC, water uptake, and swelling ratio for PSVBIm-30 were not provided in the source material, only qualitative comparisons.

A significant challenge for AEMs is maintaining stability in highly alkaline environments, as the cationic groups can degrade through hydroxide attack. scienceopen.com Studies have shown that imidazolinium-based AEMs exhibit superior alkaline stability compared to their imidazolium-based counterparts. mdpi.comresearchgate.netnih.gov

The alkaline stability of the membranes was evaluated by immersing them in a 1 M potassium hydroxide (KOH) solution at 60°C for 144 hours. mdpi.comresearchgate.netnih.gov The PSVBIm-30 membrane showed a substantial loss in hydroxide conductivity during this treatment. In contrast, the PSVBImn-30 and PSVBImn-50 membranes displayed only a slight decrease. mdpi.com Notably, the PSVBImn-50 membrane retained 92% of its initial hydroxide conductivity after the alkaline treatment. mdpi.comresearchgate.netnih.gov This enhanced stability is attributed to the inherent stability of the N-β-hydroxyethyl oleyl imidazolinium cations, as well as steric hindrance at the C2 position of the imidazolinium ring and the crosslinked network structure. mdpi.com

The changes in the membranes' chemical structure and thermal stability before and after the alkaline treatment were also analyzed using TGA and FTIR, further confirming the superior stability of the imidazolinium-based AEMs. mdpi.comresearchgate.net

Advanced Materials for Inkjet Printing and Dispersions

In the formulation of pigment-based inkjet inks, achieving a stable dispersion of pigment particles is crucial for reliable printing performance. icrc.ac.ir Polymeric dispersants play a vital role in preventing the agglomeration of pigment particles. icrc.ac.ir These dispersants function by adsorbing onto the pigment surface, providing steric or electrostatic repulsion to keep the particles separated. qualicer.org

Quaternized polyimidazolines, with their cationic nature, can function as effective polymeric dispersants. The positively charged quaternary ammonium groups can anchor to the surface of pigment particles, while the polymer chains extend into the ink medium, creating a stabilizing layer. This steric hindrance prevents the pigment particles from coming into close contact and flocculating. qualicer.org

The effectiveness of a polymeric dispersant is dependent on its ability to anchor strongly to the pigment surface and provide a robust stabilizing barrier in the ink formulation. imaging.org The molecular architecture of the dispersant, including the nature of the anchoring groups and the properties of the stabilizing chains, is critical for achieving long-term dispersion stability. imaging.org The use of quaternized polymers as dispersants can be advantageous in developing stable and reliable pigment-based inkjet inks.

Development of Improved Recording Elements Utilizing Quaternized Polyimidazoline

Detailed research findings and data on the use of quaternized polyimidazoline for the development of improved recording elements are not available in the public domain based on the conducted literature and patent searches.

Q & A

Basic Research Questions

Q. What are the optimal synthesis methods for quaternized polyimidazoline, and how can reaction efficiency be validated?

  • Methodological Answer : The quaternization of polyimidazoline typically involves reacting the polymer with alkylating agents (e.g., iodomethane) under controlled conditions. Key parameters include reaction temperature (60–90°C), solvent polarity (e.g., DMF or water), and molar ratios of reactants. Efficiency can be validated using FTIR (to confirm quaternary ammonium group formation via C-N⁺ stretching at ~1,640 cm⁻¹) and ¹H/¹³C NMR (to quantify substitution degrees). For reproducibility, ensure rigorous purification (e.g., dialysis) to remove unreacted reagents .

Q. Which characterization techniques are critical for assessing the structural and functional properties of quaternized polyimidazoline?

  • Methodological Answer : Essential techniques include:

  • Elemental Analysis : To determine nitrogen content and confirm quaternization efficiency.
  • Thermogravimetric Analysis (TGA) : To evaluate thermal stability (degradation onset ~250°C for quaternized derivatives).
  • Zeta Potential Measurements : To confirm cationic charge (typically +20 to +40 mV in aqueous solutions).
  • GPC/SEC : To monitor molecular weight changes post-quaternization. Cross-reference data with XRD to correlate crystallinity changes with functional properties .

Q. How do structural modifications (e.g., alkyl chain length) influence the antimicrobial efficacy of quaternized polyimidazoline?

  • Methodological Answer : Systematic studies involve synthesizing derivatives with varying alkyl chains (C1–C18) and testing against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use MIC/MBC assays to quantify efficacy. Longer alkyl chains (C12–C16) often enhance membrane disruption due to increased hydrophobicity, but excessively long chains may reduce solubility. Data should be analyzed using ANOVA to identify statistically significant trends .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported data on the pH-dependent stability of quaternized polyimidazoline?

  • Methodological Answer : Conflicting stability data (e.g., degradation at pH <3 vs. pH <5) may arise from differences in polymer backbone composition or quaternization degree. To resolve this:

Conduct accelerated stability testing under varied pH (1–10) and temperature (25–60°C).

Use HPLC-MS to identify degradation products and propose mechanisms (e.g., hydrolysis of imidazoline rings).

Perform meta-analysis of literature data to isolate variables (e.g., counterion effects: Cl⁻ vs. Br⁻) .

Q. What advanced strategies can improve the selectivity of quaternized polyimidazoline in targeting specific microbial membranes without harming mammalian cells?

  • Methodological Answer :

  • Molecular Dynamics Simulations : Model interactions between polymer side chains and lipid bilayers (e.g., DPPC for mammalian vs. LPS for bacterial membranes).
  • Surface Functionalization : Introduce targeting ligands (e.g., peptides binding to bacterial surface receptors) via post-quaternization click chemistry.
  • In Vitro Cytotoxicity Assays : Compare hemolysis rates (RBCs) and fibroblast viability (CCK-8 assay) to optimize selectivity windows .

Q. What experimental designs are recommended for evaluating the long-term environmental impact of quaternized polyimidazoline degradation byproducts?

  • Methodological Answer :

Ecotoxicology Studies : Expose Daphnia magna and Vibrio fischeri to degradation products (OECD Test Guidelines 202/201).

Soil Microcosm Analysis : Monitor polymer breakdown via LC-QTOF and assess microbial diversity shifts (16S rRNA sequencing).

Life Cycle Assessment (LCA) : Quantify energy/water footprints of synthesis vs. disposal methods (e.g., incineration vs. enzymatic recycling) .

Data Contradiction Analysis Framework

Q. How should researchers address discrepancies in reported conductivity values of quaternized polyimidazoline-based ion-exchange membranes?

  • Methodological Answer :

  • Standardize Testing Conditions : Ensure consistent humidity (e.g., 90% RH), temperature (25°C), and membrane thickness (50–100 µm) across studies.
  • Control for Counterion Type : Compare Cl⁻, Br⁻, and OH⁻ forms using AC Impedance Spectroscopy .
  • Cross-Validate Data : Replicate experiments using polymers from independent sources and share raw datasets via repositories (e.g., Zenodo) to enable transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.